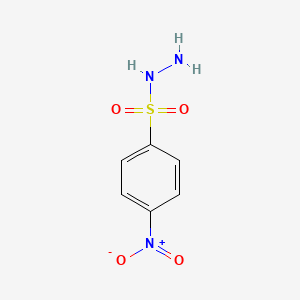

4-Nitrobenzenesulfonohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFQGKRLZCXSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278033 | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-05-5 | |

| Record name | NSC5767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Nitrobenzenesulfonohydrazide

Synthetic Routes to 4-Nitrobenzenesulfonohydrazide

Synthesis from p-Nitrobenzenesulfonyl Chloride and Hydrazine (B178648) Hydrate (B1144303)

The principal method for synthesizing this compound is the reaction between 4-nitrobenzenesulfonyl chloride and hydrazine hydrate. evitachem.com This chemical transformation is a nucleophilic substitution reaction where hydrazine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride group and displacing the chloride. The presence of the nitro group at the para position of the benzene (B151609) ring increases the electrophilicity of the sulfonyl group, which facilitates the reaction.

Variations in Reaction Conditions and Solvents (e.g., Tetrahydrofuran (B95107), Ethanol)

The synthesis of this compound can be effectively carried out using various solvents, with polar aprotic solvents like tetrahydrofuran (THF) and acetone (B3395972), or protic solvents such as ethanol (B145695) being common choices. evitachem.com The selection of solvent can significantly impact the reaction's yield and efficiency. Polar aprotic solvents are often favored as they can enhance the dissolution of reactants while minimizing hydrolysis. evitachem.com

A typical laboratory procedure involves dissolving 4-nitrobenzenesulfonyl chloride in a solvent like ethanol or THF and then cooling the mixture, often to 0 °C. evitachem.com Hydrazine hydrate is then added in a controlled manner, for instance, dropwise, to manage the exothermic nature of the reaction. evitachem.com The reaction mixture is stirred for a period at a low temperature before being allowed to warm to a higher temperature, such as 30 °C, for several hours to ensure completion. evitachem.com

Optimization of Yields and Purity in this compound Synthesis

To maximize the yield and purity of the final product, reaction parameters are carefully controlled. Key factors include the solvent, temperature, and the stoichiometry of the reactants. evitachem.com For instance, using acetonitrile (B52724) has been noted as effective for larger-scale preparations, as it aids in easy product isolation through crystallization. evitachem.com Temperature control is critical; initiating the reaction at a low temperature (e.g., 0-15°C) and then allowing it to proceed at a slightly higher temperature can optimize the outcome. evitachem.comorgsyn.org

Following the reaction, the product is isolated. This can involve concentrating the reaction mixture by evaporating the excess solvent to yield a solid. evitachem.com The crude product is then typically washed with cold water and dried. evitachem.com For further purification, recrystallization from a suitable solvent like ethanol is employed to remove any remaining impurities. The purity of the synthesized this compound can be confirmed through analytical techniques such as thin-layer chromatography (TLC) and melting point determination.

Reactions of this compound as a Precursor

Formation of Hydrazones with Aldehydes and Ketones

This compound is a key reagent used in the synthesis of hydrazones. lookchem.com These compounds are formed through its reaction with aldehydes and ketones. lookchem.comwikipedia.org The resulting N-arylsulfonylhydrazones are a class of molecules that have been investigated for a variety of applications.

The formation of a hydrazone from this compound and an aldehyde or ketone is classified as a condensation reaction. researchgate.net In this type of reaction, the nucleophilic nitrogen atom of the hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, leading to the formation of the C=N-NH linkage characteristic of a hydrazone. researchgate.netlibretexts.org This reaction is often conducted in the presence of an acid catalyst. researchgate.net

The general scheme for this condensation reaction is as follows:

R₁R₂C=O + H₂NNHSO₂C₆H₄NO₂ → R₁R₂C=NNHSO₂C₆H₄NO₂ + H₂O (where R₁ and R₂ represent H, alkyl, or aryl groups)

This reaction is versatile and has been used with a wide range of aldehydes and ketones. For example, the reaction of this compound with acetone results in the formation of the corresponding N-isopropylidene-N'-4-nitrobenzenesulfonyl hydrazine.

Table 1: Synthesis of this compound

| Parameter | Details |

|---|---|

| Reactants | 4-Nitrobenzenesulfonyl chloride, Hydrazine hydrate evitachem.com |

| Solvents | Ethanol, Tetrahydrofuran (THF), Acetonitrile, Acetone evitachem.com |

| Temperature | Cooled initially (e.g., 0 °C), then warmed (e.g., 30 °C) evitachem.com |

| Purification | Washing with cold water, Recrystallization from ethanol evitachem.com |

Table 2: Formation of Hydrazones from this compound

| Reactant Type | Reaction Type | Product Class |

|---|---|---|

| Aldehydes | Condensation researchgate.net | Hydrazones lookchem.comwikipedia.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Nitrobenzenesulfonyl Chloride |

| Hydrazine Hydrate |

| Tetrahydrofuran |

| Ethanol |

| Acetone |

| Acetonitrile |

| Aldehydes |

| Ketones |

| Hydrazones |

| N-Arylsulfonylhydrazones |

Influence of Substituted Aldehydes on Derivative Formation

The reaction between this compound and various substituted aldehydes is a common method for synthesizing N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives. The nature of the substituent on the aldehyde's aromatic ring can significantly influence the reaction, affecting aspects such as reaction rate and the properties of the resulting hydrazone.

The general reaction involves the condensation of the hydrazide with an aldehyde, typically in a solvent like ethanol, to form a sulfonyl hydrazone. The presence of electron-withdrawing or electron-donating groups on the aldehyde can alter the electrophilicity of the carbonyl carbon, thereby influencing the nucleophilic attack by the hydrazide.

Table 1: Examples of Substituted Aldehydes Used in Reactions with this compound

| Substituted Aldehyde | Resulting Derivative Class |

| Various aromatic aldehydes | N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide |

| Aldehydes of the vanillin (B372448) series | Functionally substituted 2-phenyl-1H-benzimidazoles (after further reaction) researchgate.net |

This table is interactive. Click on the headers to sort the data.

Stereoselectivity in Hydrazone Formation (e.g., E-isomers)

The formation of hydrazones from this compound and aldehydes or ketones can result in geometric isomers (E and Z isomers) around the newly formed C=N double bond. However, studies have shown that the E-isomer is generally the more stable and, therefore, the predominantly formed isomer. This stereoselectivity is attributed to steric hindrance and electronic effects. In the solid state, acyl and aroylhydrazones typically exist exclusively as E isomers researchgate.net. Computational studies, such as those using the MNDO PM3 method, have also indicated that the E-configuration of phenylhydrazones is more stable than the Z-configuration researchgate.net.

Formation of Pyrazoles with Ketones

This compound serves as a key reagent in the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications. The reaction with ketones is a fundamental method for constructing the pyrazole (B372694) ring. This process typically involves the condensation of the hydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, followed by cyclization to form the pyrazole ring. The reaction conditions can vary, but it often proceeds under acidic or basic catalysis. The use of ketones in this synthesis provides a versatile route to a wide array of substituted pyrazoles. lookchem.comnih.govorganic-chemistry.org

Reactions Leading to Sulfonyl Hydrazones and their Derivatives

The reaction of this compound with aldehydes and ketones is a primary route to the synthesis of sulfonyl hydrazones. These compounds are valuable intermediates in organic synthesis and have been investigated for a range of applications. The synthesis is generally straightforward, involving the condensation of the two reactants, often with acid catalysis to facilitate the reaction. researchgate.netnih.gov

The general synthetic scheme involves the reaction of this compound with a carbonyl compound (aldehyde or ketone) to yield the corresponding sulfonyl hydrazone. This reaction is a versatile method for creating a library of derivatives with varied substituents on the aldehyde or ketone moiety.

Table 2: Synthesis of Sulfonyl Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Substituted Aldehydes | N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide |

| Benzene sulfonyl hydrazides | Ethyl 4-oxopiperidine-1-carboxylate | Sulfonyl hydrazone with piperidine (B6355638) derivatives researchgate.net |

| Sulfonyl hydrazides | 2,6-diphenylpiperidin-4-one | Sulfonyl hydrazone with piperidine derivatives researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reactivity of the Nitro Group in this compound

The nitro group on the aromatic ring of this compound is a key functional group that can undergo various chemical transformations, further expanding the synthetic utility of this compound.

The nitro group can be readily reduced to an amino group (-NH2), a transformation of significant importance in the synthesis of various compounds. This reduction can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media, such as iron, zinc, or tin(II) chloride. wikipedia.orgcommonorganicchemistry.comresearchgate.net The resulting 4-aminobenzenesulfonohydrazide (B1618850) is a valuable building block for further synthetic modifications.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions |

| H2, Pd/C | Catalytic hydrogenation |

| H2, Raney Nickel | Catalytic hydrogenation wikipedia.org |

| Fe, Acid (e.g., AcOH) | Metal in acidic media commonorganicchemistry.com |

| Zn, Acid (e.g., AcOH) | Metal in acidic media commonorganicchemistry.com |

| SnCl2, Acid | Mild reduction commonorganicchemistry.com |

| Sodium Hydrosulfite | Chemical reduction wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director. This means that it reduces the reactivity of the benzene ring towards electrophiles and directs incoming electrophiles to the positions meta to the nitro group. However, the sulfonohydrazide group is an ortho-, para-director. The interplay of these two groups will determine the regioselectivity of any electrophilic substitution reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com The conditions for these reactions typically involve the use of strong acids or Lewis acids to generate the electrophile.

Participation in Diimide Generation under Mild Conditions

Arylsulfonohydrazides, such as 2-nitrobenzenesulfonohydrazide (B1598070) (NBSH), are effective precursors for the in situ generation of diimide (N₂H₂). This reaction typically proceeds under mild, neutral conditions at room temperature. organic-chemistry.orgnih.gov The process involves the elimination of the corresponding arenesulfinic acid. For instance, 2-nitrobenzenesulfonohydrazide generates diimide in polar solvents without the need for harsh reagents. organic-chemistry.org A simple and efficient procedure involves the decomposition of the sulfonohydrazide with triethylamine (B128534) in a solvent like dichloromethane (B109758) at room temperature. nih.govacs.org

The diimide generated is a highly useful and chemoselective reducing agent. It is particularly effective for the reduction of non-polar multiple bonds, such as C=C and C≡C bonds, while being compatible with many sensitive functional groups that might be affected by other reduction methods like catalytic hydrogenation. organic-chemistry.orgnih.gov This mild generation method makes it attractive for use with substrates containing delicate functionalities. organic-chemistry.org Research has demonstrated that this method is applicable to the reduction of a wide array of multiple bonds, including terminal olefins, 1,2-disubstituted olefins, and terminal alkynes, on solid-supported substrates. nih.gov

Reactions in Palladium-Catalyzed Synthesis of Monoalkyl Diazenes

N-acyl- and N-sulfonylhydrazones derived from compounds like 2-nitrobenzenesulfonohydrazide serve as key reagents in the palladium-catalyzed synthesis of transient monoalkyl diazenes. mit.eduacs.org These diazenes are valuable intermediates, for example, in the reduction of alcohols. acs.org

The proposed mechanism for this transformation in the context of reducing allylic carbonates involves several steps. mit.edu First, a palladium(0) catalyst reacts with an allylic carbonate to form a π-allyl palladium complex. mit.edunih.gov Subsequently, the deprotonated sulfonohydrazide, such as the potassium salt of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), acts as a nucleophile and attacks the complex. This is followed by in situ hydrolysis and the elimination of arenesulfinic acid. This sequence leads to the regioselective formation of a transient allylic monoalkyl diazene (B1210634), which can then undergo further reactions. mit.edu This methodology has been adapted for asymmetric synthesis by employing chiral catalyst systems. nih.gov

Catalytic Applications of this compound and its Derivatives

Role in Organocatalysis for Heterocyclic Synthesis (e.g., Pyrazolidines, Isoxazolidines)

This compound derivatives are valuable reagents in organocatalytic methods for synthesizing biologically relevant heterocyclic compounds like pyrazolidines and isoxazolidines. nih.govresearchgate.net A notable application is the pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines, such as 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine. nih.gov This reaction proceeds under very mild conditions and produces 4-substituted pyrazolidin-3-ols in high yields (83%–99.6%). nih.govresearchgate.net These intermediates can then be oxidized, for instance with pyridinium (B92312) chlorochromate (PCC), to afford the corresponding 4-substituted-3-pyrazolidinones in nearly quantitative yields. nih.gov

This organocatalytic approach provides a general route to 4,5-disubstituted-3-pyrazolidinones, which are of significant interest. Similarly, reacting α-substituted acroleins with a protected hydroxylamine (B1172632) under amine catalysis can yield 4-substituted isoxazolidinones. nih.govresearchgate.net The use of chiral catalysts, such as diarylprolinol trimethylsilyl (B98337) ethers, allows for the enantioselective synthesis of these heterocyclic compounds. nih.gov

Table 1: Organocatalytic Synthesis of Pyrazolidin-3-ones using a this compound Derivative

| Entry | Enal Substrate | Hydrazine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methacrolein | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | 4-Methyl-3-pyrazolidinone | 99 |

| 2 | 2-Benzylpropenal | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | 4-Benzyl-3-pyrazolidinone | 99 |

Metal-Catalyzed Sulfenylation Reactions

Copper salts are effective catalysts for sulfenylation reactions using sulfonyl hydrazides as the sulfur source. These reactions provide a direct pathway to construct sulfur-substituted carbon centers. rsc.org For example, a copper-catalyzed one-pot oxidative sulfenylation and alkylation of indolin-2-ones has been developed. This process allows for the direct formation of C3-alkylated 3-thiooxyindolin-2-ones, creating a sulfur-substituted quaternary carbon at the C3 position. rsc.org

In a plausible mechanism for related copper-catalyzed reactions, a Cu(I) species is first oxidized by an oxidant like cumene (B47948) hydroperoxide (CHP) to Cu(II), generating a radical. nih.gov Concurrently, the sulfonyl hydrazide, in the presence of the copper catalyst and oxidant, generates a sulfonyl radical via a single electron transfer and deprotonation process. nih.gov These radical species then engage in cross-coupling to form the desired C–S bond. nih.gov This methodology is noted for its operational simplicity and broad substrate scope. rsc.orgnih.gov

Molecular iodine serves as an effective and sustainable alternative to transition metals for mediating sulfenylation and coupling reactions involving sulfonyl hydrazides. researchgate.netnih.gov These reagents are advantageous due to being readily available, stable, and easy to handle. nih.gov

Iodine can catalyze the direct sulfenylation of various substrates. For instance, the reaction of uracils with a sulfonyl hydrazide in the presence of iodine and trifluoroacetic acid at elevated temperatures produces 5-sulfur-substituted uracil (B121893) derivatives in excellent yields, often without the need for a solvent. nih.gov Another application is the iodine-mediated coupling of cyclic amines with sulfonyl hydrazides to efficiently synthesize vinyl sulfone derivatives. researchgate.net These transformations are believed to proceed through a free radical-mediated mechanism. researchgate.netnih.gov Initially, the sulfonyl hydrazide is converted to an intermediate with the release of nitrogen gas, and this intermediate then reacts with the substrate to form the C-S bond. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzenesulfonohydrazide |

| Diimide |

| Triethylamine |

| Dichloromethane |

| N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) |

| Pyrazolidine |

| Isoxazolidine |

| 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine |

| Pyrrolidine |

| Benzoic acid |

| Pyridinium chlorochromate (PCC) |

| Pyrazolidin-3-ol |

| 4-Substituted-3-pyrazolidinone |

| 4-Substituted isoxazolidinone |

| Diarylprolinol trimethylsilyl ether |

| Methacrolein |

| 2-Benzylpropenal |

| 2-(n-hexyl)propenal |

| Indolin-2-one |

| Cumene hydroperoxide (CHP) |

| Uracil |

| Trifluoroacetic acid |

Incompatibility in Certain Coupling/Sulfenylation Reactions

While this compound is a versatile reagent in various organic syntheses, its reactivity profile is not without limitations. Research has identified specific reaction conditions and substrate combinations where it proves to be an incompatible or unsuitable reagent, particularly in certain types of coupling and sulfenylation reactions. The electronic properties of the nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the entire molecule, sometimes leading to undesired outcomes or a complete lack of reaction.

One notable example of this incompatibility is observed in the iodine-catalyzed C-H bond sulfenylation of certain heterocyclic compounds. A comprehensive review of sulfenylation reactions utilizing sulfonyl hydrazides as sulfenylation agents has highlighted a specific instance of this issue. In the context of the regioselective C3-sulfenylation of 4-hydroxycoumarins with sulfonyl hydrazides, it was found that this compound was incompatible with the reaction conditions. text2fa.ir This finding suggests that the nature of the substituent on the phenyl ring of the benzenesulfonohydrazide (B1205821) plays a critical role in the success of the transformation.

The incompatibility in this specific reaction is detailed in the following table, which is based on the findings from a study on the regioselective C3-sulfenylation of 4-hydroxycoumarins.

Table 1: Incompatibility of this compound in the Sulfenylation of 4-Hydroxycoumarins

| Reaction | Substrates | Catalyst | Observation | Reference |

| C3-Sulfenylation | 4-Hydroxycoumarins and this compound | Iodine (I₂) | The reaction was incompatible with this compound. | text2fa.ir |

The precise reasons for this incompatibility were not elaborated upon in the review, but it can be postulated that the strongly electron-withdrawing nitro group deactivates the sulfonyl hydrazide moiety towards the desired reaction pathway under these specific iodine-catalyzed conditions. This deactivation could hinder the formation of the active sulfenylating species or promote alternative, unproductive reaction pathways. This example serves as a crucial reminder that while sulfonyl hydrazides are a valuable class of reagents, the electronic nature of their substituents must be carefully considered for each specific application. text2fa.ir

Further research into the mechanistic aspects of such reactions is necessary to fully understand the electronic and steric factors that govern the reactivity and compatibility of substituted benzenesulfonohydrazides in various coupling and sulfenylation protocols.

Structural Elucidation and Conformational Analysis of 4 Nitrobenzenesulfonohydrazide Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic environment of the atoms within a molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4-nitrobenzenesulfonohydrazide and its derivatives exhibits characteristic absorption bands corresponding to the vibrations of specific bonds.

Key IR absorption bands for this compound derivatives typically include:

N-H Stretching: The N-H stretching vibrations of the hydrazide group are observed in the region of 3200-3400 cm⁻¹.

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds in the aromatic ring appear around 3000-3100 cm⁻¹.

S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are strong and appear in the ranges of 1150-1180 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed at approximately 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are typically found in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (Hydrazide) | 3200-3400 |

| C-H (Aromatic) | 3000-3100 |

| S=O (Sulfonyl) | 1150-1180 (symmetric) 1340-1370 (asymmetric) |

| NO₂ (Nitro) | 1340-1350 (symmetric) 1520-1540 (asymmetric) |

| C=C (Aromatic) | 1450-1600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

In the ¹H-NMR spectra of sulfonyl hydrazone derivatives of this compound, the chemical shifts of the protons provide valuable structural information. The spectra of sulfonyl hydrazones typically show signals for the azomethine proton (CH=N) in the range of 8.08–8.38 ppm. mdpi.com The protons of the hydrazide/hydrazone N-H group are observed between 10.93 and 12.01 ppm. mdpi.com The aromatic protons of the 4-nitrophenyl group typically appear as a set of doublets in the downfield region of the spectrum, usually between 7.8 and 8.4 ppm.

| Proton | Chemical Shift (ppm) |

| Azomethine (CH=N) | 8.08 - 8.38 |

| Hydrazone (N-H) | 10.93 - 12.01 |

| Aromatic (4-nitrophenyl) | 7.8 - 8.4 |

The ¹³C-NMR spectra of this compound derivatives provide information about the carbon skeleton of the molecule. The resonances for the azomethine carbon (C=N) in sulfonyl hydrazones are typically observed in the range of 144.62 to 149.48 ppm. mdpi.com The carbon atoms of the 4-nitrophenyl group show distinct signals, with the carbon atom attached to the nitro group appearing at a downfield chemical shift due to the electron-withdrawing nature of the nitro group.

| Carbon | Chemical Shift (ppm) |

| Azomethine (C=N) | 144.62 - 149.48 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.

Time-of-Flight Mass Spectrometry (TOF-MS) is often used to determine the accurate mass of the molecular ion, which helps in confirming the elemental composition of the synthesized compounds. For this compound, the molecular formula is C₆H₇N₃O₄S, with a molecular weight of approximately 217.21 g/mol . nih.gov In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this mass. Fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, providing further structural information.

Elemental Analysis

Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound. For derivatives of this compound, High-Resolution Mass Spectrometry (HRMS) is often employed to verify the elemental composition by providing a highly accurate mass measurement. The experimentally determined mass is compared against the calculated mass for the proposed chemical formula. The close correlation between the found and calculated values confirms the identity of the compound.

For instance, the elemental composition of various thiazole-sulfonamide derivatives incorporating the this compound moiety has been confirmed using this method. The results, as shown in the table below, demonstrate a high degree of accuracy, validating the successful synthesis of the target molecules. mdpi.com

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| 4-Nitro-N′-(4-phenylthiazol-2-yl)benzenesulfonohydrazide | C₁₅H₁₂N₄O₄S₂ | 376.4180 | 376.4155 |

| 4-Bromo-N′-(4-phenylthiazol-2-yl)benzenesulfonohydrazide | C₁₅H₁₂BrN₃O₂S₂ | 410.3080 | 410.3075 |

| 4-Chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide | C₁₅H₁₁Cl₂N₃O₂S₂ | 400.2940 | 400.2925 |

| 3,5-Dichloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)-2-hydroxybenzenesulfonohydrazide | C₁₅H₁₀Cl₃N₃O₃S₂ | 450.7385 | 450.7345 |

Data sourced from High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS). mdpi.com

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectra of nitro-aromatic compounds, such as this compound and its derivatives, are typically characterized by distinct absorption bands corresponding to n→π* and π→π* transitions. rsc.org

The spectrum of a related compound, 4-nitrobenzaldehyde, shows a weak absorption band around 350 nm, which is attributed to an n→π* transition involving the lone pair electrons on the oxygen atoms of the nitro and aldehyde groups. rsc.org A more intense band appears around 300 nm, corresponding to a π→π* transition within the benzene ring. The strongest absorption is typically observed around 250 nm, arising from π→π* transitions that involve the nitro group and the benzene ring. rsc.orgresearchgate.net For 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxylic acid, another derivative, UV spectroscopy was also utilized in its structural analysis. researchgate.net While specific data for this compound is not detailed, its UV-Vis spectrum is expected to exhibit similar characteristic absorption bands due to the presence of the 4-nitrophenyl chromophore.

Crystallographic Studies and Solid-State Characterization

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This analysis provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing its conformation. Studies on several derivatives of this compound have successfully established their structures using this method. mdpi.comnih.gov

These derivatives commonly crystallize in monoclinic or orthorhombic crystal systems. researchgate.netnih.govevitachem.com For example, a series of (E)-N'-(arylidene)-4-nitrobenzenesulfonohydrazides were found to crystallize in the monoclinic system, with space groups P2₁ or P2₁/c. nih.goviucr.org Similarly, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was found to crystallize in the orthorhombic space group P2₁2₁2₁. mdpi.com The crystallographic data, including unit cell parameters, for several representative derivatives are summarized below.

| Derivative Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (E)-N′-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide | Monoclinic | P2₁ | 4.9498 | 22.340 | 7.0003 | 104.40 |

| (E)-N′-(2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide | Monoclinic | P2₁/c | 14.347 | 7.0003 | 22.340 | 98.76 |

| (E)-N′-(4-methylbenzylidene)-4-nitrobenzenesulfonohydrazide monohydrate | Monoclinic | P2₁/c | 11.029 | 14.347 | 11.029 | 98.76 |

| 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid | Orthorhombic | P2₁2₁2₁ | - | - | - | - |

Data sourced from single-crystal X-ray diffraction studies. researchgate.netnih.govevitachem.com

Crystal Structures and Crystal Packing

The molecular structures of this compound derivatives determined by X-ray crystallography reveal non-planar conformations. The molecules are typically bent at the sulfur atom, as indicated by the C—S—N—N torsion angles, which can range from approximately -70° to 58°. nih.govevitachem.com The hydrazide portion of the molecule (S—N—N—C) is also non-linear. nih.gov In derivatives containing an imine C=N bond, the configuration is consistently found to be E. nih.govnih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing. The Hirshfeld surface is generated based on the electron distribution of a molecule, and different properties can be mapped onto this surface to highlight specific types of interactions.

Hydrogen Bonding Networks and Ring Motifs

Hydrogen bonds are the primary directional forces that govern the self-assembly of molecules in the solid state, leading to the formation of specific supramolecular architectures. In the crystal structures of this compound derivatives, N—H···O and C—H···O hydrogen bonds are the most prevalent interactions. nih.govnih.goviucr.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental findings. For this compound and its derivatives, theoretical studies are crucial for understanding their behavior at a molecular level, predicting their reactivity, and evaluating their potential as therapeutic agents.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tudelft.nlresearchgate.net It has become an indispensable tool in materials science and chemistry for probing nanoscale properties and revealing fundamental thermodynamic and kinetic aspects of molecules. tudelft.nl DFT calculations are based on determining the electron density of a system, which then allows for the calculation of various molecular properties. tudelft.nl These calculations are computationally intensive but provide a high degree of accuracy for systems up to a few hundred atoms. tudelft.nlresearchgate.net

For derivatives of this compound, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Investigate parameters such as molecular orbital energies, dipole moments, and atomic charges.

Predict Spectroscopic Signatures: Simulate vibrational frequencies (IR and Raman) and electronic transitions (UV-Visible) to aid in the interpretation of experimental spectra.

A common approach involves using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to solve the Kohn-Sham equations. irjweb.com These calculations provide the foundation for more advanced theoretical studies, including the analysis of molecular orbitals and reactivity.

HOMO-LUMO Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more polarizable and is generally associated with high chemical reactivity and lower kinetic stability. researchgate.net This concept is crucial for predicting the bioactivity of molecules, as charge transfer within the molecule or between the molecule and a biological target is often a key step in its mechanism of action. irjweb.com

Studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown that substituents significantly influence the HOMO-LUMO gap. nih.gov For instance, derivatives with a nitro group at the para position of a phenyl ring tend to have lower ΔE values compared to unsubstituted or chloro-substituted analogs, suggesting greater reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

|---|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | 2.2449 | 0.2227 |

| 1,3,4-Oxadiazole Derivative 1 | - | - | 3.75 | - | - |

| 1,3,4-Oxadiazole Derivative 2 | - | - | 3.18 | - | - |

Note: Data is illustrative and based on calculations for similar heterocyclic structures reported in the literature. irjweb.comnih.gov

Molecular Docking Studies for Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). walshmedicalmedia.com This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target at an atomic level. walshmedicalmedia.com The process involves generating various conformations of the ligand within the binding site of the receptor and scoring these poses based on their binding affinity, often expressed as a binding energy in kcal/mol. walshmedicalmedia.comd-nb.info A lower (more negative) binding energy generally indicates a more stable and favorable interaction. walshmedicalmedia.com

For this compound derivatives, molecular docking studies are performed to:

Identify potential biological targets.

Predict the binding mode and affinity of the derivatives with active sites of enzymes or receptors. walshmedicalmedia.com

Understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. walshmedicalmedia.com

In studies of similar p-nitrophenyl hydrazone derivatives, docking simulations have been used to evaluate their binding affinity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). d-nb.info For example, docking results for various derivatives can be compared to standard inhibitors to assess their potential efficacy. d-nb.infodovepress.com The binding energy, along with the specific interactions with amino acid residues in the active site, provides valuable insights for designing more potent and selective inhibitors. nih.gov

Table 2: Example Molecular Docking Results for Hydrazone Derivatives Against Biological Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| p-Nitrophenyl Hydrazone 1 | COX-2 | -10.5 | - |

| p-Nitrophenyl Hydrazone 2 | 5-LOX | -9.8 | - |

| Benzamide Pyrazolone Derivative | 6LU7 | -8.85 | ARG188 |

Note: This table presents example data from docking studies on related compound classes to illustrate the typical outputs of such analyses. walshmedicalmedia.comd-nb.infonih.gov

Pharmacokinetic Parameter Predictions (e.g., ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. chemrxiv.org In silico ADME prediction tools have become essential in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing time and cost. nih.govnih.gov

Computational models can predict a wide range of ADME properties for this compound derivatives, including:

Absorption: Parameters like human intestinal absorption (HIA) and oral bioavailability are predicted. nih.gov

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are estimated to understand how the compound distributes throughout the body. nih.govijpsr.com

Metabolism: Predictions can identify if a compound is a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms. nih.gov

Excretion: While less commonly predicted, models can provide insights into the likely routes of elimination.

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to assess the compound's potential to be an orally active drug. These rules consider properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. dovepress.com

Web-based tools and software like SwissADME and admetSAR are frequently used to generate these predictions. nih.gov For instance, predictions for benzimidazole (B57391) derivatives showed high intestinal absorption but indicated they were not substrates for the CYP2D6 enzyme, suggesting they might be poorly metabolized via this pathway. nih.gov

Table 3: Predicted ADME and Drug-Likeness Properties

| Parameter | Predicted Value/Compliance | Significance |

|---|---|---|

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeant | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | >90% | High binding may lead to a longer duration of action |

| Metabolism | ||

| CYP2D6 Substrate | No | Not metabolized by this major drug-metabolizing enzyme |

| Toxicity |

Note: The values in this table are representative predictions for heterocyclic compounds and illustrate the type of data generated in ADME profiling. nih.gov

Biological and Pharmaceutical Research Applications of 4 Nitrobenzenesulfonohydrazide Derivatives

Antimicrobial Activities

The antimicrobial potential of 4-nitrobenzenesulfonohydrazide derivatives is a key focus of ongoing research. These compounds have demonstrated the ability to inhibit the growth of various microorganisms, showcasing a broad spectrum of activity that is crucial in the search for new therapeutic agents.

Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacteria. These studies are critical in the effort to develop new drugs to address the growing challenge of antibiotic resistance.

Research has shown that certain N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives exhibit notable antibacterial activity, with some of the highest efficacy observed against Pseudomonas aeruginosa ATCC 27853 researchgate.net. P. aeruginosa is a common cause of opportunistic infections and is known for its intrinsic resistance to many antibiotics. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a compound that will inhibit the visible growth of a microorganism. While specific MIC values for a broad range of this compound derivatives against P. aeruginosa are not extensively documented in readily available literature, related sulfonamide derivatives have been studied. For instance, one study reported a MIC value of 40 μg/mL for a coumarin-based sulfonohydrazide derivative against Pseudomonas aeruginosa nih.gov.

Methicillin-resistant Staphylococcus aureus (MRSA) is another significant public health concern. Various sulfonamide derivatives have demonstrated activity against MRSA. For example, certain novel sulfonamide derivatives have shown MIC values ranging from 64 to 512 μg/ml against clinical isolates of S. aureus, including MRSA strains scirp.org. Another study on difluorobenzamide derivatives reported MIC values as low as 4 µg/mL against MRSA ATCC 43300 nih.gov. While these examples are not of this compound itself, they highlight the potential of the broader sulfonamide class of compounds.

| Compound Class | Bacterial Species | Reported MIC Range (µg/mL) |

|---|---|---|

| N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives | Pseudomonas aeruginosa ATCC 27853 | Not specified, but showed highest activity |

| Coumarin-based sulfonohydrazide derivative | Pseudomonas aeruginosa | 40 |

| Novel sulfonamide derivatives | MRSA | 64 - 512 |

| Difluorobenzamide derivatives | MRSA ATCC 43300 | 4 |

The effectiveness of new antimicrobial agents against drug-resistant pathogens is a critical evaluation criterion. Hydrazide-hydrazone compounds, a class to which this compound derivatives belong, are considered promising against resistant strains nih.gov. Studies on various sulfonamide derivatives have demonstrated their potential to combat multidrug-resistant bacteria. For example, certain synthetic p-toluenesulfonyl-hydrazinothiazoles have been evaluated for their activity against multidrug-resistant Gram-negative bacteria nih.gov. The ability of these compounds to overcome existing resistance mechanisms is a significant advantage in the development of new antibacterial therapies.

The antibacterial action of sulfonamides is well-established and primarily involves the inhibition of folic acid synthesis in bacteria scielo.br. Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, from para-aminobenzoic acid (PABA). Sulfonamides are structurally similar to PABA and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase mdpi.comajmb.org. By binding to the active site of this enzyme, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect mdpi.com.

The antibacterial activity of hydrazone derivatives can be influenced by their chemical structure. Research suggests that the presence of electron-withdrawing groups on the molecule can enhance antibacterial efficacy. For instance, studies on hydrazide-hydrazones of lactic acid have indicated that compounds with electron-withdrawing substituents like nitro (NO2), iodine (I), or bromine (Br) generally exhibit better antibacterial activity compared to those with electron-donating groups such as methoxy (B1213986) (OCH3) or hydroxyl (OH) groups nih.gov. The high antibacterial activity of a compound containing a nitro group was attributed to this electronegative substituent nih.gov. This structure-activity relationship provides a valuable guideline for the rational design of more potent antibacterial agents based on the this compound scaffold.

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy.

N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives have been investigated for their ability to interfere with QS. These studies often utilize biosensor strains, such as Chromobacterium violaceum CV026, to detect and quantify anti-QS activity. This particular strain is a mutant that does not produce its own signaling molecules (N-acyl-homoserine lactones or AHLs) but will produce the purple pigment violacein (B1683560) in the presence of exogenous AHLs ajmb.org. Therefore, a reduction in violacein production in the presence of a test compound indicates potential QS inhibition ajmb.orgnih.gov. Studies have confirmed the use of C. violaceum CV026 in bioassays to determine the anti-quorum sensing activities of N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives researchgate.net. While specific quantitative data such as IC50 values for these derivatives are not widely reported, the inhibition of violacein production serves as a key qualitative indicator of their anti-QS potential. For example, some studies have reported percentage inhibition of violacein production by other natural compounds, demonstrating the utility of this assay nanobioletters.com.

| Compound/Extract | Biosensor Strain | Observed Effect | Quantitative Data Example |

|---|---|---|---|

| N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives | Chromobacterium violaceum CV026 | Anti-quorum sensing activity detected | Not specified |

| Forsythia suspense extract | Chromobacterium violaceum 12472 | Concentration-dependent inhibition of violacein production | 69.28% inhibition at 0.25 g/mL |

Antifungal Activity

Derivatives of hydrazones, including those with a sulfonamide backbone, have demonstrated notable antifungal properties. Research into novel sulfonyl hydrazones has shown a broad spectrum of activity against various Candida species. One study reported that newly synthesized sulfonyl hydrazone compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/ml to 64 µg/ml against several Candida strains. nih.gov These compounds were also found to have a significant effect on inhibiting biofilm formation in both fluconazole-susceptible and resistant strains. nih.gov

Another study on hydrazone derivatives with a 2,4-dichloro moiety found that they demonstrated significant antifungal activities, comparable to the standard antifungal drug fluconazole (B54011). mdpi.com Furthermore, research on matrine (B1676216) derivatives that incorporate a benzene (B151609) sulfonamide moiety has revealed exceptional inhibitory activity against Candida albicans. mdpi.comrsc.org One of the most potent compounds in this series showed a MIC value of 0.062 mg/mL, which was significantly lower than that of fluconazole (8.590 mg/mL). rsc.org

Interestingly, a study on the antifungal and anti-biofilm effects of a series of hydrazone derivatives on Candida spp. noted that derivatives with a nitro group did not show any antifungal activity, with one exception. nih.gov This suggests that the presence and position of the nitro group can significantly influence the antifungal efficacy of these compounds.

Table 1: Antifungal Activity of Selected Hydrazone Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sulfonyl Hydrazones | Candida spp. | 4 - 64 | nih.gov |

| Hydrazone with 2,4-dichloro moiety | Fungal Strains | Comparable to fluconazole | mdpi.com |

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamide (B165840) derivatives, which are structurally related to this compound, are well-established inhibitors of carbonic anhydrases (CAs). These zinc-containing enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in several diseases.

Research has extensively explored the inhibitory effects of benzenesulfonamide derivatives on various human carbonic anhydrase (hCA) isoenzymes, particularly the cytosolic hCA I and the transmembrane, tumor-associated hCA IX and hCA XII.

A study on a series of benzenesulfonamides incorporating aroylhydrazone and other moieties reported varied inhibitory activity against these isoenzymes. While these compounds were generally less effective against hCA I, with inhibition constants (Kᵢ) in the range of 86.4 nM to 32.8 µM, they showed significant inhibition of hCA IX and hCA XII. nih.gov For hCA IX, the Kᵢ values were mostly in the range of 4.5–47.0 nM. nih.gov The same series of compounds also inhibited hCA XII with Kᵢ values ranging from 0.85 to 376 nM. nih.gov

Another investigation into hydrazide-sulfonamide hybrids found that some compounds were highly selective inhibitors of hCA IX and did not inhibit hCA XII. nih.gov This selectivity is a crucial aspect in the development of targeted cancer therapies, as hCA IX is a marker of aggressive tumors.

Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoenzymes

| Compound Series | hCA I (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|

These studies underscore the potential of modifying the benzenesulfonamide scaffold to achieve potent and selective inhibition of specific carbonic anhydrase isoenzymes, which is a promising avenue for the development of novel therapeutic agents.

Other Biological Activities

Antioxidant compounds can neutralize harmful free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+), thereby mitigating oxidative stress. nih.govmdpi.commdpi.com The hydrazone and sulfonamide moieties present in derivatives of this compound contribute to their potential antioxidant properties.

Studies on structurally related hydrazinobenzoic acid derivatives have demonstrated significant antioxidant capabilities. The radical scavenging activity is often dependent on the substituents attached to the aromatic rings. For instance, in one study, derivatives were tested at a concentration of 20 μg/mL. Compounds featuring hydroxyl and methoxy groups showed superior free radical quenching activity (80–85%) in the ABTS assay, comparable to the standard antioxidant butylated hydroxylanisole (BHA). In the DPPH assay, the same compounds exhibited scavenging activity of 70–72%. The mechanism of action is proposed to involve processes like single electron transfer (SET) or hydrogen atom transfer (HAT).

The following table shows the antioxidant activity of selected hydrazinobenzoic acid derivatives, which serve as a model for the potential activity of this compound derivatives.

| Assay | Substituent on Derivative | % Radical Scavenging Activity (at 20 µg/mL) | Standard (BHA) % Activity |

| DPPH | Hydroxyl-methoxy | ~70-72% | 92% |

| DPPH | Unsubstituted | Lower than substituted | 92% |

| ABTS | Hydroxyl-methoxy | 85% | 85% |

| ABTS | Various others | 80-84% | 85% |

Data is representative of studies on hydrazinobenzoic acid derivatives.

The sulfonamide scaffold is a key pharmacophore in the design of anticancer agents, partly due to its ability to inhibit tumor-associated carbonic anhydrase isoforms like hCA IX and XII. nih.gov Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

In one study, novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) linker were evaluated against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. A lead compound demonstrated significant activity against a breast cancer cell line (MDA-MB-468), showing 62% growth inhibition (GI%). nih.gov Further investigation of this compound under hypoxic conditions revealed a potent cytotoxic effect with an IC₅₀ value of 1.48 µM against the same cell line. nih.gov

Another series of 4-(pyrazolyl)benzenesulfonamide ureas also showed broad-spectrum anticancer activity in the NCI-60 screen. nih.gov The most promising compounds exhibited effective growth inhibition with a mean GI₅₀ (MG-MID) value of 3.5 µM across the full panel. nih.gov

The table below summarizes the anticancer activity of representative benzenesulfonamide derivatives.

| Compound Class | Cell Line | Parameter | Value (µM) |

| Benzenesulfonamide with triazine linker | MDA-MB-468 (Breast) | IC₅₀ | 1.48 |

| Benzenesulfonamide with triazine linker | CCRF-CEM (Leukemia) | IC₅₀ | 9.83 |

| 4-(Pyrazolyl)benzenesulfonamide urea | NCI-60 Full Panel | GI₅₀ (Mean) | 3.5 |

| Pyrazolo[1,5-a] nih.govnih.govunifi.ittriazine benzenesulfonamide | Leukemia | IC₅₀ | 0.32 |

| Pyrazolo[1,5-a] nih.govnih.govunifi.ittriazine benzenesulfonamide | Colon Cancer | IC₅₀ | 0.49-0.89 |

Data compiled from multiple studies on anticancer sulfonamides. nih.govnih.govresearchgate.net

These findings highlight the potential of designing this compound derivatives as effective and selective anticancer agents, often through the targeted inhibition of enzymes that are overexpressed in tumor environments.

Antidepressant Properties

Hydrazone derivatives, which can be synthesized from this compound, have shown potential as antidepressant agents, primarily through the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. Inhibition of these enzymes can increase the levels of these neurotransmitters, which is a key mechanism of action for many antidepressant drugs.

Several studies have synthesized and evaluated hydrazone derivatives for their MAO inhibitory activity. For instance, a series of tosylated acyl hydrazone derivatives were synthesized and evaluated, with some compounds showing potent and selective inhibition of MAO-A or MAO-B. mdpi.com Compound 3o (N'-(3-fluorobenzylidene)-4-(tosyloxy)benzohydrazide) was identified as the most potent MAO-A inhibitor with an IC50 value of 1.54 µM, while compound 3s (N'-(3-nitrobenzylidene)-4-(tosyloxy)benzohydrazide) was the most potent MAO-B inhibitor with an IC50 of 3.64 µM. mdpi.com These compounds were found to be reversible and competitive inhibitors. mdpi.com Another study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives also identified potent and selective inhibitors of human MAO-B. nih.gov

The mechanism of inhibition by hydrazine (B178648) derivatives can be complex, involving both reversible and irreversible interactions with the enzyme. nih.gov The structure of the derivative, including the nature and position of substituents on the aromatic rings, plays a crucial role in determining both the potency and selectivity of MAO inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |

|---|---|---|---|

| N'-(3-fluorobenzylidene)-4-(tosyloxy)benzohydrazide (3o) | MAO-A | 1.54 µM | Reversible, Competitive |

| N'-(phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3a) | MAO-A | 3.35 µM | Not Specified |

| N'-(3-nitrobenzylidene)-4-(tosyloxy)benzohydrazide (3s) | MAO-B | 3.64 µM | Reversible, Competitive |

| N'-(4-nitrobenzylidene)-4-(tosyloxy)benzohydrazide (3t) | MAO-B | 5.69 µM | Not Specified |

Insecticidal Activity

Derivatives of sulfonamides and hydrazones have been investigated for their potential as insecticides. These compounds can act on various molecular targets in insects, leading to disruption of normal physiological processes and ultimately, death.

Research has shown that certain diacylhydrazine and acylhydrazone derivatives exhibit significant insecticidal activity against various pests. nih.gov For example, a study evaluating a series of these compounds against third-instar larvae of Spodoptera exigua (beet armyworm) found that several derivatives caused mortality rates exceeding 95% at a concentration of 10 mg/L. nih.gov Specifically, compounds 4b , 4d , and 4l resulted in 100% mortality within 72 hours. nih.gov The presence and position of substituents, such as fluorine, on the aromatic rings were found to be important for the insecticidal activity. nih.gov

Another study on sulfonamide derivatives containing propargyloxy or pyridine (B92270) groups identified compounds with potent activity against the third-instar larvae of Mythimna separata. nih.gov Compounds A2, A3, A4, A6, and A7 exhibited LC50 values ranging from 2.48 to 3.54 mg/mL, which was significantly more potent than the reference compound, Celangulin V (LC50 = 18.1 mg/mL). nih.gov Molecular docking studies suggested that these molecules may act on the H subunit of V-ATPase in the insect midgut. nih.gov

| Compound Class/Name | Target Pest | Activity Metric | Result |

|---|---|---|---|

| Acylhydrazone derivative (4b) | Spodoptera exigua | % Mortality (10 mg/L) | 100% |

| Acylhydrazone derivative (4d) | Spodoptera exigua | % Mortality (10 mg/L) | 100% |

| Acylhydrazone derivative (4l) | Spodoptera exigua | % Mortality (10 mg/L) | 100% |

| Sulfonamide derivative (A7) | Mythimna separata | LC50 | 2.48 mg/mL |

| Sulfonamide derivative (A2) | Mythimna separata | LC50 | 2.78 mg/mL |

Anti-Alzheimer's Disease Potential (Cholinesterase Inhibitors)

One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain are increased, which can lead to improvements in cognitive function. nih.gov

Derivatives of this compound, particularly sulfonamides and hydrazones, have been explored as potential cholinesterase inhibitors. Research into 4-phthalimidobenzenesulfonamide derivatives revealed compounds with potent and selective inhibitory activity against AChE. nih.gov Compound 7 from this series was identified as the most potent AChE inhibitor with an IC50 value of 1.35 µM. nih.gov Molecular docking studies suggested that this compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Another study synthesized (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives of cinnamic acid and found that they reversibly inhibited human AChE with IC50 values ranging from 9 to 246 µM. mdpi.com The 4-nitrobenzenesulfonyl group itself has been shown to influence the mode of inhibition of AChE. For example, converting a competitive inhibitor into a derivative containing a 4-nitrobenzenesulfonyl group changed the mode of inhibition to noncompetitive. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| 4-Phthalimidobenzenesulfonamide derivative (7) | AChE | IC50 = 1.35 µM |

| 4-Phthalimidobenzenesulfonamide derivative (3) | BuChE | IC50 = 13.41 µM |

| 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide ((S)-3) | AChE | Ki = 19.0 µM |

| 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide ((R)-3) | AChE | Ki = 50 µM |

| [3-[(4-nitrophenyl)sulfonoxy]phenyl]-N,N,N-trimethylammonium iodide (5) | AChE | Ki = 6.0 µM |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new antitubercular agents. Sulfonyl hydrazones and related derivatives have emerged as a promising class of compounds in this area.

Several studies have demonstrated the potent in vitro activity of these derivatives against the H37Rv strain of Mtb. In one study, a series of novel compounds were synthesized by linking isoniazid (B1672263) (INH) to sulfonate esters via a hydrazone bridge. mdpi.com Four of these compounds (SIH1, SIH4, SIH12, and SIH13 ) exhibited a minimum inhibitory concentration (MIC) of 0.31 µM against Mtb H37Rv. mdpi.com Some of these compounds also showed activity against INH-resistant strains. mdpi.com

Another study investigated 3-nitrotriazole-based sulfonamides and found several compounds with significant anti-TB activity. researchgate.net Compound 4 in this series demonstrated an IC50 of 0.38 µM and a MIC of 1.56 µM. researchgate.net The antitubercular activity of these sulfonamides was found to increase with lipophilicity. researchgate.net Furthermore, a study of benzimidazolium salts identified compound 7h as having antitubercular activity with a MIC value of 2 µg/ml. nih.gov

| Compound/Series | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Isoniazid-sulfonate ester hydrazone (SIH1) | M. tuberculosis H37Rv | MIC | 0.31 µM |

| Isoniazid-sulfonate ester hydrazone (SIH4) | M. tuberculosis H37Rv | MIC | 0.31 µM |

| 3-Nitrotriazole-based sulfonamide (4) | M. tuberculosis H37Rv | MIC | 1.56 µM |

| 3-Nitrotriazole-based sulfonamide (2) | M. tuberculosis H37Rv | MIC | 3.13 µM |

| Benzimidazolium salt (7h) | M. tuberculosis H37Rv | MIC | 2 µg/ml |

Pharmacological Profile and Drug Design Considerations

Theoretical Bioavailability and Lipinski's Rule of Five Compliance

In early-stage drug discovery, it is crucial to assess the "drug-likeness" of candidate compounds to predict their potential for oral bioavailability. Lipinski's Rule of Five provides a set of guidelines to evaluate whether a compound's physicochemical properties are favorable for absorption and permeation in the human body. wikipedia.org The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (ClogP) that does not exceed 5. wikipedia.org

Compounds that violate no more than one of these rules are considered more likely to be orally bioavailable. researchgate.net

Several studies on derivatives of this compound have included in silico analysis of their compliance with Lipinski's Rule of Five. For example, a study on isoniazid-sulfonate ester hydrazones designed for antitubercular activity found that all thirteen synthesized compounds adhered to Lipinski's rule, suggesting favorable pharmacokinetic properties. mdpi.com Similarly, a computational study of fifteen 4-methyl-1,2,3-thiadiazole-based hydrazone and sulfonyl hydrazone derivatives showed that all compounds corresponded to the Rule of Five.

| Compound Series | Number of Compounds | Lipinski's Rule Compliance |

|---|---|---|

| Isoniazid-sulfonate ester hydrazones (SIH1-SIH13) | 13 | All compounds adhered to the rule |

| 4-methyl-1,2,3-thiadiazole-based hydrazones and sulfonyl hydrazones | 15 | All compounds corresponded to the rule |

| Benzimidazolium salts (7a-h) | 8 | All compounds exhibited drug-like properties |

Cellular Permeability Assessment

The ability of a drug candidate to permeate cellular membranes is a critical factor for its absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract. scirp.orgcreative-bioarray.com This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. researchgate.net

A study on a series of newly synthesized sulfonyl hydrazones utilized the PAMPA-GIT model, which mimics permeability through the gastrointestinal tract barrier, to evaluate their pharmacokinetic properties. scirp.orgresearchgate.net The results indicated that all the synthesized compounds exhibited good permeability. scirp.org The study also found a correlation between the lipophilicity (log P) of the compounds and their permeability. researchgate.net Compounds with a log P value between 0 and 3, which is considered ideal for a balance between solubility and permeability, generally showed better permeability in the PAMPA assay. researchgate.net For instance, compounds 5e , 5f , and 5g not only showed good permeability but also low retention in the artificial membrane, which is another important characteristic for drug development. researchgate.net

| Compound | Membrane Retention (MR %) in PAMPA-GIT | Qualitative Permeability |

|---|---|---|

| Sulfonyl hydrazone (5e) | 14.45% | Good |

| Sulfonyl hydrazone (5f) | 13.98% | Good |

| Sulfonyl hydrazone (5g) | 11.26% | Good |

Ligand Properties in Coordination Chemistry

Derivatives of this compound are recognized for their capacity to act as ligands, forming stable coordination complexes with various transition metals. The presence of multiple donor atoms—specifically the nitrogen atoms of the hydrazide group and the oxygen atoms of the sulfonyl and nitro groups—allows these molecules to bind to metal ions in different coordination modes. This versatility makes them valuable in the design of new metal-organic frameworks and complexes with interesting electronic and structural properties. mdpi.comnih.gov

The coordination can occur through the sulfonyl group's oxygen atoms and the terminal nitrogen of the hydrazide moiety. The electron-withdrawing nature of the 4-nitro group on the benzene ring influences the electronic properties of the entire molecule, which in turn can modulate the biological activity and stability of the resulting metal complexes. nih.gov Research into nitro-containing ligands, in general, has shown their ability to form diverse structural architectures, including one-dimensional tapes and more complex three-dimensional networks. mdpi.com Metal complexes incorporating ligands with nitro groups have been studied for their potential catalytic, antimicrobial, and anticancer properties. mdpi.comnih.gov For instance, the coordination of such ligands with metal ions like copper (II) and lead (II) has been reported to yield complexes with notable biological activities. mdpi.com

Below is a table detailing examples of metal complexes formed with nitro-containing ligands, illustrating the versatility of these compounds in coordination chemistry.

| Metal Ion | Other Ligands | Resulting Complex Structure | Potential Application | Reference |

| Pb(II) | 4-Nitrobenzoate (4-NB) | Tetranuclear Pb₄O₄-cubane | Anticancer | mdpi.com |

| Cu(II) | 4-chloro-3-nitrobenzoic acid, o-phenylenediamine | [Cu(4-Cl-3-NB)(o-PDA)]Cl | Antibacterial | mdpi.com |

| Various | 2-(4-nitrophenyl)-1H-benzimidazole | Stable complexes | Catalysis, Antimicrobial | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Scaffold Exploration for New Therapeutic Agents

The this compound structure serves as a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents. By modifying this core structure, researchers can develop derivatives with a wide range of biological activities. The sulfonohydrazide moiety is a key pharmacophore that can be derivatized, often by reaction with aldehydes and ketones to form sulfonylhydrazones, which are important intermediates in drug synthesis. lookchem.com

This scaffold is particularly prominent in the search for novel antimicrobial agents to combat drug resistance. lookchem.commdpi.com Arylsulfonylhydrazones, derived from this scaffold, are being explored as potential inhibitors of bacterial enzymes, representing a promising avenue for new antibacterial drugs. lookchem.com Similarly, related structures incorporating hydrazone and pyrazole (B372694) moieties have been synthesized and shown to possess potent antimicrobial activity, with some compounds targeting essential bacterial enzymes like DNA gyrase. mdpi.com The core structure has also been used to develop multi-target anti-inflammatory agents. nih.gov For example, the 4-(pyrazol-1-yl)benzenesulfonamide moiety, which is structurally related, has been used as a core scaffold to create compounds that inhibit COX-2, 5-LOX, and carbonic anhydrase. nih.gov

The following table summarizes selected derivatives based on similar hydrazide or sulfonamide scaffolds and their observed therapeutic potential.

| Derivative Class | Scaffold Base | Therapeutic Target/Activity | Example Finding | Reference |

| Arylsulfonylhydrazones | Sulfonylhydrazone | Antibacterial (FabH inhibitor) | A derivative showed activity against S. aureus and E. coli with MIC₅₀ values of 0.21 and 0.44 μM, respectively. lookchem.com | lookchem.com |

| Semicarbazides | 4-(morpholino-4-yl)-3-nitrobenzohydrazide | Antibacterial | A semicarbazide (B1199961) with a 4-bromophenyl moiety showed potent activity against Enterococcus faecalis with a MIC of 3.91 µg/mL. mdpi.com | mdpi.com |

| Pyrazoles | 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide | Anti-inflammatory (COX-2, 5-LOX, CA inhibitor) | Designed as multi-target anti-inflammatory agents based on the Celecoxib scaffold. nih.gov | nih.gov |

| Hydrazide-pyridazinoindoles | Hydrazide-based pyridazino[4,5-b]indole | Anticancer (PI3K inhibitor) | A hydrazide derivative showed potent cytotoxic activity against the MCF-7 breast cancer cell line (IC₅₀ = 4.25 μM). nih.gov | nih.gov |

| Quinazolin-one Hydrazones | 2-hydrazinylquinazolin-4(3H)-one | Antimicrobial (DNA Gyrase inhibitor) | A formyl-pyrazole derivative showed potent inhibition of E. coli DNA gyrase (IC₅₀ = 3.19 µM). mdpi.com | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Research Directions and Future Perspectives for 4 Nitrobenzenesulfonohydrazide

Development of Novel Derivatives with Enhanced Bioactivity

The core structure of 4-nitrobenzenesulfonohydrazide is a valuable starting point for the synthesis of new biologically active molecules. Researchers have focused on creating derivatives, primarily hydrazones, by reacting the hydrazide moiety with various aldehydes and ketones. lookchem.com These modifications aim to enhance the compound's therapeutic properties, leading to the discovery of potent antimicrobial and anticancer agents.

The synthesis of hydrazone linkage-based aryl sulfonate derivatives has yielded compounds with promising anticancer activities, acting as inducers of apoptosis. lookchem.com Similarly, other derivatives have been investigated for their ability to inhibit carbonic anhydrase enzymes, which are implicated in various diseases, including cancer. evitachem.comnih.gov The antimicrobial potential of hydrazide-hydrazones is a significant area of investigation. mdpi.comturkjps.orgnih.gov Studies have shown that derivatives of this compound exhibit activity against various bacterial and fungal strains. turkjps.orgresearchgate.net For instance, some arylsulfonylhydrazones have been designed as potential inhibitors of bacterial β-ketoacyl acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, demonstrating notable activity against S. aureus and E. coli. lookchem.com

The bioactivity of these derivatives is often linked to the nature of the substituents on the aromatic rings. The introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. mdpi.com

Table 1: Selected this compound Derivatives and Their Bioactivity

| Derivative Type | Target/Application | Key Findings |

|---|---|---|

| Arylsulfonylhydrazones | Antibacterial (FabH inhibitors) | Active against S. aureus and E. coli; activity correlated with lipophilicity. lookchem.com |

| Hydrazone linkage-based aryl sulfonates | Anticancer (Apoptosis inducers) | Synthesis of hybrid molecules with potential anticancer properties. lookchem.com |

| Benzenesulfonamides with s-triazine linkers | Anticancer (Carbonic anhydrase IX inhibitors) | Showed significant hCA IX inhibition and anticancer activity. nih.gov |

Exploration of Structure-Activity Relationships through Advanced Computational Methods

To rationalize experimental findings and guide the design of more potent derivatives, advanced computational methods are increasingly being employed. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the interactions between this compound derivatives and their biological targets.

Molecular docking simulations have been used to predict the binding modes of these compounds within the active sites of enzymes. For example, docking studies of arylsulfonylhydrazone derivatives with the FabH enzyme suggested that the sulfonohydrazone moiety is crucial for forming hydrogen bonds, while other parts of the molecule engage in π-π stacking interactions. lookchem.com In the context of anti-inflammatory research, p-nitrophenyl hydrazones have been docked into the active sites of COX-2, 5-LOX, and H+/K+ ATPase to understand their multi-target inhibitory potential. chemrxiv.org Similarly, docking studies have helped to understand the inhibition of carbonic anhydrase IX by novel benzenesulfonamide (B165840) derivatives, revealing key interactions within the enzyme's active site. nih.gov These computational insights are invaluable for optimizing lead compounds to improve their binding affinity and selectivity.

Principal Component Analysis (PCA) has also been used to correlate the antimicrobial activity of derivatives with their physicochemical properties, such as lipophilicity, further aiding in the establishment of structure-activity relationships. lookchem.com These in-silico approaches not only accelerate the drug discovery process but also reduce the reliance on extensive and costly experimental screening.

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. researchgate.netresearchgate.net The versatile reactivity of this compound makes it an excellent candidate for inclusion in MCRs to generate diverse heterocyclic libraries.